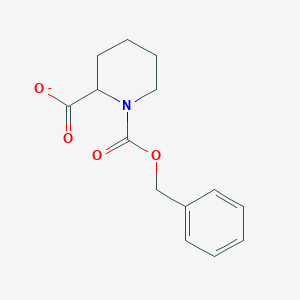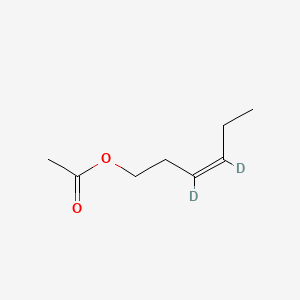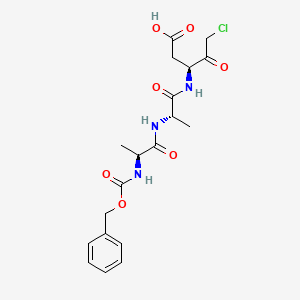
6-Heptyltetrahydro-2H-pyran-2-one-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptyltetrahydro-2H-pyran-2-one-d4, also known as δ-Laurolactone-d4, is a deuterated analog of 6-Heptyltetrahydro-2H-pyran-2-one. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The molecular formula of this compound is C12H18D4O2, and it has a molecular weight of 202.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one-d4 involves the incorporation of deuterium into the parent compound, 6-Heptyltetrahydro-2H-pyran-2-one. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: The use of deuterated reagents in the synthesis process can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The process may involve the use of catalysts and specific reaction conditions, such as temperature and pressure, to facilitate the incorporation of deuterium .
Analyse Chemischer Reaktionen
Types of Reactions
6-Heptyltetrahydro-2H-pyran-2-one-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tungsten (VI) oxide in acetonitrile at 40°C.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: δ-Dodecalactone and other lactones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Heptyltetrahydro-2H-pyran-2-one-d4 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of action of various biological processes.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the synthesis of specialty chemicals and materials science research.
Wirkmechanismus
The mechanism of action of 6-Heptyltetrahydro-2H-pyran-2-one-d4 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles, leading to altered absorption, distribution, metabolism, and excretion (ADME) properties . The compound may also interact with specific enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
6-Heptyltetrahydro-2H-pyran-2-one-d4 can be compared with other similar compounds, such as:
6-Ethyltetrahydro-2H-pyran-2-one: This compound has a similar structure but lacks the deuterium atoms, resulting in different physical and chemical properties.
6-Hexyltetrahydro-2H-pyran-2-one: Another analog with a different alkyl chain length, leading to variations in reactivity and applications.
δ-Dodecalactone: A structurally related lactone with different functional groups and applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research and industrial applications, such as improved stability and altered metabolic profiles.
Eigenschaften
Molekularformel |
C12H22O2 |
|---|---|
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
6-(6,6,7,7-tetradeuterioheptyl)oxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2 |
InChI-Schlüssel |
QRPLZGZHJABGRS-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])C([2H])([2H])CCCCCC1CCCC(=O)O1 |
Kanonische SMILES |
CCCCCCCC1CCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)



![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
